molecular formula Cl2H6N2Pt B1195480 cis-Diaminedichloroplatinum CAS No. 26035-31-4

cis-Diaminedichloroplatinum

Katalognummer: B1195480
CAS-Nummer: 26035-31-4
Molekulargewicht: 300.05 g/mol
InChI-Schlüssel: LXZZYRPGZAFOLE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-diaminedichloroplatinum involves the reaction of potassium tetrachloroplatinate with ammonia in the presence of silver sulfate. The process can be summarized as follows :

  • Dissolve potassium tetrachloroplatinate in water and add potassium iodide to form a dark brown solution.
  • Add ammonia solution dropwise to precipitate cis-diaminediiodoplatinum.
  • Filter and dry the precipitate.
  • React the cis-diaminediiodoplatinum with silver sulfate to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: cis-Diaminedichloroplatinum undergoes various chemical reactions, including substitution, hydrolysis, and binding to biological molecules .

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

  • Carboplatin
  • Oxaliplatin
  • Nedaplatin
  • Satraplatin

Q & A

Basic Research Questions

Q. What are the primary DNA adducts formed by cisplatin, and how do they disrupt replication/transcription?

Cisplatin primarily forms three types of DNA lesions: intra-strand crosslinks (96%) , inter-strand crosslinks (1%) , and mono-adducts (~2%) . These adducts distort DNA structure, blocking replication forks and RNA polymerase activity, leading to cell cycle arrest and apoptosis. The dominance of intra-strand crosslinks (e.g., 1,2-d(GpG) or 1,2-d(ApG)) is critical for antitumor activity, as trans-isomer adducts lack comparable structural distortion . To verify adduct formation, use techniques like HPLC separation of platinated DNA bases or atomic absorption spectroscopy .

Q. Why is the cis isomer of diaminedichloroplatinum(II) biologically active, while the trans isomer is not?

The cis configuration enables simultaneous binding to adjacent DNA bases (e.g., N7 of guanines), creating cytotoxic intra-strand crosslinks. In contrast, the trans isomer forms less disruptive mono-adducts or inter-strand crosslinks, which are more easily repaired by nucleotide excision repair (NER) pathways . For experimental validation, compare cytotoxicity in NER-deficient vs. NER-proficient cell lines using clonogenic assays .

Q. What in vitro/in vivo models are standard for assessing cisplatin efficacy and toxicity?

  • In vitro : Use human cancer cell lines (e.g., HeLa, A549) with IC₅₀ determination via MTT assays .
  • In vivo : Murine models (e.g., Louvain immunocytoma rats) for evaluating nephrotoxicity and neurotoxicity .
  • Mechanistic studies : Chromatin immunoprecipitation (ChIP) to map DNA repair protein recruitment at cisplatin adducts .

Advanced Research Questions

Q. How can cisplatin resistance mechanisms (e.g., enhanced DNA repair, efflux pumps) be experimentally dissected?

Resistance arises from (1) upregulated NER (e.g., ERCC1 overexpression), (2) glutathione-mediated detoxification, and (3) altered drug influx/efflux (e.g., CTR1 downregulation). To investigate:

  • CRISPR knockouts of ERCC1 or CTR1 to assess repair/transport dependencies .
  • Liquid chromatography-mass spectrometry (LC-MS) to quantify platinum-DNA adduct retention in resistant vs. sensitive cells .
  • Synchrotron X-ray fluorescence to map intracellular platinum distribution .

Q. What strategies improve cisplatin’s selectivity for tumor cells while minimizing off-target toxicity?

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance tumor accumulation via the EPR effect. Characterize using dynamic light scattering (DLS) and test in xenograft models .
  • Targeted delivery : Conjugate cisplatin to folate or EGFR ligands. Validate specificity via flow cytometry and competitive binding assays .
  • Prodrug activation : Light- or pH-sensitive Pt(IV) prodrugs. Monitor activation kinetics with UV-Vis spectroscopy .

Q. How do cisplatin adducts influence chromatin structure and epigenetic regulation?

Cisplatin adducts induce local chromatin condensation, impairing transcription factor access. Use ATAC-seq to map chromatin accessibility changes and ChIP-seq for histone modification profiling (e.g., H3K9ac loss) . For single-cell resolution, apply Hi-C or scATAC-seq in treated vs. untreated cells.

Q. What computational methods predict cisplatin-DNA binding thermodynamics and kinetics?

  • Molecular dynamics (MD) simulations : Model adduct stability using AMBER or CHARMM force fields .
  • Density functional theory (DFT) : Calculate Pt-N7 binding energies for guanine vs. adenine .
  • Machine learning : Train models on Platinum database entries (e.g., IC₅₀ values, ligand coordination) to design novel analogs .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting cisplatin adduct repair rates in chromatin vs. naked DNA?

Chromatin structure slows NER efficiency by ~50% compared to naked DNA. Resolve via in vitro reconstitution assays with purified histones and recombinant repair factors . Contradictions may arise from cell-type-specific histone modification patterns.

Q. How to reconcile discrepancies in cisplatin’s radiation-sensitizing effects across tumor types?

Cisplatin enhances radiation by 1.2–1.7-fold in solid tumors, but efficacy varies with hypoxia levels. Use comet assays to quantify DNA damage synergy and transcriptomic profiling to identify hypoxia-responsive genes (e.g., HIF1α) .

Q. Methodological Best Practices

  • Adduct quantification : Pair ICP-MS (total platinum) with ELISA (specific adducts) .
  • Toxicity screening : Include renal proximal tubule cell models (e.g., HK-2) and neuropathy scoring in rodent studies .
  • Data reporting : Follow Beilstein Journal guidelines for compound characterization (e.g., HPLC purity ≥98%, CAS 15663-27-1) .

Eigenschaften

Key on ui mechanism of action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.

CAS-Nummer

26035-31-4

Molekularformel

Cl2H6N2Pt

Molekulargewicht

300.05 g/mol

IUPAC-Name

azane;dichloroplatinum

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

InChI-Schlüssel

LXZZYRPGZAFOLE-UHFFFAOYSA-L

SMILES

[NH2-].[NH2-].Cl[Pt+2]Cl

Kanonische SMILES

N.N.Cl[Pt]Cl

Color/Form

Deep yellow solid
Yellow crystals
White powder
Orange-yellow crystals

Dichte

3.738 g/cu m

melting_point

270 °C (decomposes)
270°C

Key on ui other cas no.

14913-33-8
26035-31-4
15663-27-1

Physikalische Beschreibung

Yellow crystalline solid;  [MSDSonline]

Haltbarkeit

SLOWLY CHANGES TO TRANS-FORM IN AQ SOLN
Intact vials of the dry product are stable for 2 yr from manufacture when stored at room temp (27 °C) & protected from light;  it should not be refrigerated. ... The manufacturer states that cisplatin is stable for 20 hr after constitution when stored at 27 °C. Constitution with bacteriostatic water for injection, containing benzyl alcohol or parabens, to a concn of 1 mg/ml results in solns that are reported to be stable for at least 72 hr at 25 °C. After initial vial entry, the aqueous cisplatin injection in amber vials is stable for 28 days if it is protected from light or for 7 days if it is exposed to fluorescent room light.
The pH of maximum stability is 3.5-5.5. Alkaline media should be avoided because of increased hydrolysis.
The stability of cisplatin in soln is dependent on the chloride ion concn present. In solns with an inadequate chloride content, one or both chloride ions in the cisplatin molecule are displaced by water, forming mono- & di-aquo species. The minimum acceptable chloride ion concn is about 0.040 mol/L, the equivalent of about 0.2% sodium chloride.

Löslichkeit

H2O 1 (mg/mL)
DMSO 10 (mg/mL)
10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)
Dimethylformamide (pure anhydrous) 24 (mg/mL)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.